N-[(furan-2-yl)methyl]furan-3-carboxamide
Description
N-[(furan-2-yl)methyl]furan-3-carboxamide is a bifuran-based carboxamide compound characterized by a furan-3-carboxamide core substituted with a furan-2-ylmethyl group. Its structure combines two furan rings linked via a methylene bridge and an amide bond, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h1-5,7H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLBRODVKSJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(furan-2-yl)methyl]furan-3-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reaction is typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The final compounds are isolated through crystallization or flash chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
N-[(furan-2-yl)methyl]furan-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]furan-3-carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to EGFR, it inhibits the receptor’s activity, leading to the suppression of cancer cell proliferation. The compound’s structure allows it to interact with specific amino acid residues in the receptor’s active site, blocking its signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Furan Rings
- N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide (): Differs by a methyl group at the 2-position of the furan-3-carboxamide ring. This substitution increases lipophilicity (ClogP ~1.8 vs. ~1.2 for the parent compound) and may enhance metabolic stability .
- 2-(2-Phenylvinyl)furan-3-carboxamide (5o) (): Features a phenylvinyl substituent at the 2-position of the furan ring. The extended conjugation broadens UV-Vis absorption (λmax = 320 nm in CH3CN) compared to unsubstituted analogs .
- N-(4-bromophenyl)furan-2-carboxamide (): Replaces the furan-2-ylmethyl group with a 4-bromophenyl moiety, introducing halogen-mediated polar interactions and heavier atomic mass (MW = 296.1 g/mol vs. 217.2 g/mol for the target compound) .
Core Heterocycle Modifications
- N-[(furan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide (): Substitutes the furan-3-carboxamide with an oxazole ring. The oxazole’s electron-deficient nature reduces basicity (pKa ~0.5 vs. ~2.5 for furan carboxamides) and alters hydrogen-bonding capacity .
Functional Group Variations
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) (): Incorporates a 1,3,4-oxadiazole ring and sulfamoyl group. This structure exhibited antifungal activity (MIC = 8 µg/mL against C. albicans), highlighting the role of oxadiazole in target inhibition (thioredoxin reductase) .
- Hydrazone derivatives (97a-e) (): Feature hydrazinyl-2-oxoethyl side chains. These derivatives showed moderate solubility in polar solvents (e.g., 97c: 12 mg/mL in DMSO) due to the hydrophilic hydrazone group .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw or analogous tools.
Key Research Findings and Gaps
- Electronic Properties : Vinyl and phenyl substituents () enhance conjugation, affecting UV-Vis profiles and reactivity .
- Biological Gaps: The target compound lacks published bioactivity data, whereas analogs like LMM11 and thiazolidinone derivatives () show targeted enzyme inhibition .
- Synthetic Accessibility : Commercial availability of analogs () suggests feasible scalability, but optimization for the parent compound requires further study .
Biological Activity
N-[(furan-2-yl)methyl]furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a dual furan ring structure, which enhances its chemical reactivity and biological potential. The compound's unique structure allows it to interact with specific molecular targets, making it a candidate for various therapeutic applications, particularly in oncology and infectious disease management.
The primary mechanism of action involves the inhibition of the epidermal growth factor receptor (EGFR). By binding to EGFR, this compound disrupts signaling pathways that promote cancer cell proliferation. This interaction is facilitated by the compound's ability to fit into the active site of the receptor, blocking its function and leading to reduced tumor growth.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cells associated with breast, lung, and colorectal cancers. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .
Antibacterial and Antifungal Activity
The compound has also been investigated for its antibacterial and antifungal properties. Studies demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can serve as a potent antibacterial agent .
Cytoprotection in CCD-18Co Cells
A notable study examined the cytoprotective effects of this compound on human colon fibroblast cells (CCD-18Co). Cells pretreated with the compound showed:
- Reduction in DNA strand breaks : Indicating protective effects against genotoxic agents.
- Decreased mitochondrial damage markers : Suggesting enhanced cellular integrity.
- Increased levels of glutathione (GSH) : Reflecting improved antioxidant capacity.
Anticancer Evaluation
In a controlled anticancer evaluation conducted at the National Research Center in Cairo, this compound demonstrated significant cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 30 µM for different cancer types .
Summary of Biological Activities
| Activity | Effectiveness | Notes |
|---|---|---|
| Anticancer | Significant cytotoxicity | Effective against multiple cancer cell lines |
| Antibacterial | Active against E. coli and S. aureus | MIC values indicate strong antibacterial properties |
| Cytoprotective | Protects against DNA damage | Enhances antioxidant levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
